Butyl rhodamine B

Description

Contextualization within Rhodamine Dye Chemistry

Butyl rhodamine B is a derivative of Rhodamine B, a prominent member of the rhodamine family of dyes. mdpi.comresearchgate.net Rhodamines belong to the xanthene class of compounds, characterized by a core xanthene structure. d-nb.infoatamanchemicals.com Rhodamine B itself is a synthetic chemical compound widely recognized for its utility as a fluorescent dye. chembk.comwikipedia.org These dyes are known for their strong fluorescence, making them easily and inexpensively detectable with fluorometers. atamanchemicals.comwikipedia.org

The fundamental structure of Rhodamine B includes a xanthenyl group and is typically available as a chloride salt. rfppl.co.inmistralni.co.uk It is soluble in water and ethanol, producing a blueish-red solution with intense fluorescence. chembk.com The broad absorption and emission spectra of rhodamine dyes have led to their extensive use in various biotechnology applications, including fluorescence microscopy, flow cytometry, and as biological stains. mdpi.comatamanchemicals.comwikipedia.org For instance, Rhodamine B is used in the auramine-rhodamine stain to identify acid-fast organisms like Mycobacterium. wikipedia.org The parent compound, Rhodamine B, can exist in two forms: a fluorescent "open" form, which is dominant in acidic conditions, and a non-fluorescent, colorless "closed" spirolactone form that prevails in basic conditions. atamanchemicals.comwikipedia.org

Table 1: Physicochemical Properties of Rhodamine B

| Property | Value |

|---|---|

| IUPAC Name | [9-(2-carboxyphenyl)-6-diethylamino-3-xanthenylidene]-diethylammonium chloride mistralni.co.uk |

| Alternate Names | Basic Violet 10, C.I. 45170, Rhodamine 610 wikipedia.orgmistralni.co.uk |

| Chemical Formula | C₂₈H₃₁ClN₂O₃ wikipedia.orgmistralni.co.uk |

| Molar Mass | 479.02 g/mol wikipedia.orgrfppl.co.in |

| Appearance | Green powder wikipedia.org |

| Melting Point | 210–211 °C (decomposes) chembk.comwikipedia.org |

| Absorption Max (Ethanol) | 542.75 nm photochemcad.com |

Significance of Rhodamine B Esters in Research

The esterification of Rhodamine B, which involves converting its carboxylic acid group into an ester, is a significant area of chemical research. This modification produces a series of Rhodamine B esters, including methyl, ethyl, propyl, butyl, and pentyl homologues. mdpi.comresearchgate.net The primary reason for this derivatization is to alter the molecule's physicochemical properties, particularly its lipophilicity (fat-solubility). researchgate.net

By varying the length of the alkyl chain in the ester group, researchers can systematically tune the compound's properties. researchgate.netresearchgate.net This is particularly important for biological applications. Positively charged rhodamine esters are known to selectively accumulate in the mitochondria of living cells, making them valuable fluorescent probes for mitochondrial staining. aatbio.com The length of the alkyl chain influences the efficiency of the ester's translocation across lipid membranes. nih.gov

Research has shown that the cytotoxic effects of Rhodamine B esters can also be dependent on the alkyl chain length. d-nb.inforesearchgate.net Studies comparing esters with different chain lengths, such as ethyl and hexyl esters, have found them to be highly cytotoxic against various human tumor cell lines, with EC₅₀ values in the sub-micromolar range. d-nb.info This has prompted investigations into finding an optimal chain length that could maximize cytotoxicity, although these esters often lack selectivity between malignant and non-malignant cells. d-nb.inforesearchgate.net

Overview of this compound Research Trajectories

This compound (BRB), also known as rhodamine B butyl ester, has been a subject of focused research in several scientific domains. mdpi.comnih.gov Its synthesis is typically achieved through an acid-catalyzed esterification of Rhodamine B with n-butanol. researchgate.netnih.gov

One significant research trajectory for this compound is in the field of forensic science, specifically for the development of latent fingerprints. researchgate.net Fluorescent dyes like Rhodamine B and its derivatives are used to create powders or solutions that adhere to the residues in fingerprints, such as amino acids and fatty acids. rdd.edu.iq this compound has been incorporated into formulations, such as with diatomaceous earth, to create fluorescent powders that can visualize latent prints with high clarity and detail, even on challenging surfaces. researchgate.netresearchgate.net

Another area of investigation involves its photophysical properties and interactions with other molecules. Studies have explored the fluorescence quenching of this compound in the presence of various substances, providing insights into molecular interaction dynamics. sphinxsai.comnih.gov For example, its interaction with cyclodextrins has been studied to understand how encapsulation affects its fluorescence and aggregation state in aqueous solutions. sphinxsai.com Furthermore, this compound has been used as an acceptor molecule in Fluorescence Resonance Energy Transfer (FRET) systems. A FRET system constructed with Cadmium Telluride quantum dots as the donor and this compound as the acceptor has been developed as a sensitive fluorescent probe for detecting mercury ions (Hg(II)) in aqueous solutions. nih.gov Research has also focused on its transport properties, with studies examining the voltage-dependent translocation of this compound across lipid membranes as part of a homologous series of rhodamine esters. nih.gov

Table 2: Research Applications of Rhodamine B Esters

| Ester Derivative | Reported Research Application(s) |

|---|---|

| Rhodamine B methyl ester | Synthesis and spectral data deposition. mdpi.comresearchgate.net |

| Rhodamine B ethyl ester | Mitochondrial staining; study of translocation across lipid membranes; cytotoxicity assays. d-nb.infonih.gov |

| Rhodamine B propyl ester | Synthesis and spectral data deposition. mdpi.comresearchgate.net |

| Rhodamine B butyl ester | Latent fingerprint detection; fluorescence quenching studies; FRET-based sensors; study of transport across lipid membranes. nih.govresearchgate.netnih.gov |

| Rhodamine B pentyl ester | Synthesis and spectral data deposition for lipophilicity studies. mdpi.comresearchgate.net |

| Rhodamine B hexyl ester | Mitochondrial staining; cytotoxicity assays. d-nb.infoaatbio.com |

| Rhodamine B octyl ester | Study of translocation across lipid membranes. nih.gov |

| Rhodamine B dodecyl ester | Study of translocation across lipid membranes. nih.gov |

| Rhodamine B octadecyl ester | Study of translocation across lipid membranes. nih.gov |

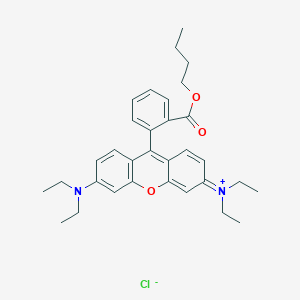

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[9-(2-butoxycarbonylphenyl)-6-(diethylamino)xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39N2O3.ClH/c1-6-11-20-36-32(35)26-15-13-12-14-25(26)31-27-18-16-23(33(7-2)8-3)21-29(27)37-30-22-24(17-19-28(30)31)34(9-4)10-5;/h12-19,21-22H,6-11,20H2,1-5H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZODCBGJJQHDBD-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H39ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Butyl Rhodamine B

Esterification of Rhodamine B to Yield Butyl Rhodamine B

The most common route to this compound involves the esterification of Rhodamine B with n-butanol. These methods often leverage acid catalysis to facilitate the reaction.

Acid-catalyzed esterification is a well-established method for synthesizing alkyl esters of Rhodamine B. This approach typically involves reacting Rhodamine B with an excess of the corresponding alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) nih.govnih.govgoogle.comarvojournals.org.

A representative procedure involves dissolving Rhodamine B in the desired alcohol (e.g., butanol) and adding a catalytic amount of concentrated acid. The mixture is then heated, often under reflux conditions, for an extended period, typically overnight or up to 24 hours, to drive the esterification to completion nih.govnih.govarvojournals.org. For example, the synthesis of n-octyl ester of Rhodamine B (C₈RB) involved dissolving Rhodamine B in octanol, adding concentrated sulfuric acid, and heating at 130°C for 24 hours nih.gov. Similar conditions are applicable for the synthesis of this compound nih.gov. The use of higher boiling point organic solvents can allow for increased reaction temperatures, potentially accelerating the reaction rate and improving feedstock conversion google.com. After the reaction, excess alcohol is typically removed under reduced pressure, and the crude product is purified, often by column chromatography nih.govnih.govarvojournals.org.

An alternative approach for esterification involves the in situ generation of esterification reagents. One notable method utilizes acetyl chloride (AcCl) to generate anhydrous hydrogen chloride (HCl) in situ, which then catalyzes the esterification of Rhodamine B with an alcohol like n-pentanol or, by extension, n-butanol researchgate.netmdpi.com.

In this method, Rhodamine B is mixed with the alcohol and acetyl chloride. The reaction is typically conducted at a moderate temperature (e.g., 50°C) for several hours researchgate.netmdpi.com. This approach offers a facile route, and the generated HCl acts as an efficient catalyst for the esterification. Purification might involve washing with water and ethyl acetate (B1210297) to remove residual alcohol and by-products mdpi.com.

Synthesis of this compound Homologues and Related Alkyl Esters

The methodologies described above are generally applicable to the synthesis of a series of Rhodamine B alkyl esters, including this compound. By systematically varying the alcohol used in the esterification reaction, homologues with different alkyl chain lengths can be prepared.

For instance, studies have reported the synthesis of ethyl (C₂RB), butyl (C₄RB), propyl (C₅RB), pentyl, octyl (C₈RB), and dodecyl (C₁₂RB) esters of Rhodamine B using acid-catalyzed esterification or the acetyl chloride method nih.govnih.govarvojournals.orgresearchgate.netmdpi.com. These homologues are often characterized by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), ¹H NMR, ¹³C NMR, and UV-visible spectroscopy to confirm their structure and purity nih.govresearchgate.netmdpi.com. The yields for these synthesized esters typically range from moderate to good, often above 50% nih.govnih.govresearchgate.net.

Table 1: Synthesis of Rhodamine B Alkyl Esters

| Ester Homologue | Alcohol Used | Catalyst/Reagent | Typical Conditions | Reported Yield (%) | References |

| Rhodamine B Ethyl Ester (C₂RB) | Ethanol | H₂SO₄ | Reflux overnight nih.govarvojournals.org | 57 nih.gov | nih.govnih.govarvojournals.org |

| Rhodamine B Butyl Ester (C₄RB) | n-Butanol | H₂SO₄ | Reflux overnight nih.govarvojournals.org | 61 nih.gov | nih.govnih.govarvojournals.org |

| Rhodamine B Propyl Ester (C₅RB) | n-Propanol | H₂SO₄ | Reflux overnight nih.govarvojournals.org | - | nih.govarvojournals.org |

| Rhodamine B Pentyl Ester (C₅RB) | n-Pentanol | AcCl (in situ HCl) | 50°C, 2-3 days researchgate.netmdpi.com | 85 researchgate.net | researchgate.netmdpi.com |

| Rhodamine B Octyl Ester (C₈RB) | n-Octanol | H₂SO₄ | 130°C, 24 hr nih.gov | 46 nih.gov | nih.gov |

| Rhodamine B Dodecyl Ester (C₁₂RB) | n-Dodecanol | H₂SO₄ | 130°C, 24 hr nih.gov | 58 nih.gov | nih.gov |

Note: Yields are approximate and may vary based on specific experimental conditions.

Advanced Synthetic Approaches for Rhodamine B Derivatives Applicable to this compound

Beyond direct esterification, advanced synthetic strategies are being developed for Rhodamine B derivatives, which could potentially be adapted for the synthesis of this compound or its functionalized analogues. These include solid-phase synthesis and continuous flow mechanochemical methods.

Solid-phase synthesis offers advantages for creating libraries of Rhodamine B derivatives and for simplifying purification. While primarily applied to amide formation or conjugation to biomolecules, the principles can be extended to ester synthesis. Methodologies involving the Fukuyama–Mitsunobu reaction have been adapted for solid-phase synthesis of Rhodamine B-based amides, allowing for combinatorial synthesis rsc.org. Furthermore, microwave-assisted solid-phase synthesis has been used to couple Rhodamine B to peptides mdpi.com, and other solid-phase strategies have been developed for creating targeted fluorescent conjugates nih.govbeilstein-journals.org. These techniques involve attaching one reactant to a solid support, reacting it with the other component, and then cleaving the desired product from the support, often leading to high purity without extensive chromatography rsc.orgmdpi.comnih.govbeilstein-journals.org.

Continuous flow and mechanochemical approaches represent more sustainable and efficient methods for synthesizing Rhodamine B and its derivatives. A notable development is a catalyst-free and solvent-free protocol for the continuous flow synthesis of Rhodamine B dyes using a mechanochemical approach with a single-screw reactor chemistryviews.orgrsc.orgrsc.org. This method involves reacting 3-dialkylamino phenols with phthalic anhydride (B1165640) derivatives at elevated temperatures (around 180°C) and achieves high conversion rates within minutes chemistryviews.orgrsc.orgrsc.org. This technique is attractive due to its speed, scalability, solvent-free nature, and operational simplicity, yielding derivatives with good efficiency chemistryviews.orgrsc.orgrsc.org. Mechanochemical methods, in general, involve using mechanical force (e.g., grinding) to induce chemical reactions, often reducing or eliminating the need for solvents and catalysts nih.gov. While these specific continuous flow methods focus on the synthesis of the Rhodamine B core, the principles of process intensification and mechanochemistry are highly relevant for developing efficient routes to various Rhodamine B derivatives, including esters.

Compound List

this compound (C₄RB)

Rhodamine B

Rhodamine B ethyl ester (C₂RB)

Rhodamine B propyl ester (C₅RB)

Rhodamine B pentyl ester

Rhodamine B octyl ester (C₈RB)

Rhodamine B dodecyl ester (C₁₂RB)

Rhodamine 6G

Tetraethylrhodamine B

Carboxy-X-rhodamine

X-rhodamine-isothiocyanate

Rhodamine 110

Rhodamine 101

Rhodamine B methyl ester

Functionalization of this compound for Specific Research Applications

The butyl ester modification of Rhodamine B provides distinct advantages for certain research applications, primarily related to its increased lipophilicity and its role as a functionalizable entity.

Enhancing Lipophilicity and Cellular Uptake

The esterification of Rhodamine B with a butyl group significantly increases its lipophilicity. This enhanced lipophilicity can improve the compound's ability to penetrate cell membranes and accumulate within cells. Studies investigating the effects of esterification on Rhodamine B derivatives have shown that the butyl ester, compared to shorter-chain esters or the parent dye, can lead to increased cellular penetration, mitochondrial accumulation, and retention in cell lines like ARPE-19 nih.gov. This makes this compound a valuable tool for cellular imaging and pharmacokinetic studies where enhanced membrane transport is desired.

Applications in Adsorption and Material Science

This compound has been explored as an adsorbate in studies focused on developing efficient sorbent materials. For example, mesoporous silica (B1680970) materials like SBA-15 have been investigated for their capacity to adsorb this compound from aqueous solutions researchgate.net. These studies aim to understand the adsorption mechanisms, kinetics, and thermodynamics, contributing to the development of materials for dye removal and separation processes. The interaction between the functional groups on the adsorbent surface and the this compound molecule dictates the adsorption efficiency researchgate.net.

Role in Sensing and Imaging Probes

While many functionalized Rhodamine B derivatives are extensively used as chemosensors for metal ions, pH, and biomolecules, direct applications of this compound itself as a primary sensing element are less commonly detailed than its use as a model compound or adsorbate. However, the presence of the butyl chain can influence the photophysical properties and lipophilicity of Rhodamine B-based probes, potentially affecting their performance in sensing and imaging applications researchgate.netresearchgate.net. For instance, the lipophilicity imparted by the butyl group can be beneficial for probes designed to localize within lipid bilayers or cellular membranes for imaging purposes.

Spectroscopic and Photophysical Characterization of Butyl Rhodamine B

Absorption and Emission Spectroscopic Investigations

The photophysical properties of Butyl rhodamine B, a derivative of the rhodamine family of dyes, are central to its applications. In an aqueous environment, this compound exhibits a maximum absorption wavelength (λmax) at approximately 559 nm. mdpi.comresearchgate.net The fluorescence emission spectrum shows a peak at around 584 nm. nih.gov These spectral characteristics are indicative of the extended π-conjugated system of the xanthene core inherent to rhodamine dyes.

The dynamic equilibrium between a fluorescent zwitterionic state and a non-fluorescent, colorless spirolactone form is a key characteristic of rhodamine dyes. biorxiv.org This equilibrium is sensitive to the surrounding environment. biorxiv.org

Interactive Data Table: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Solvent/Medium |

| Absorption Maximum (λmax) | 559 | Water |

| Emission Maximum | 584 | Acetate (B1210297) Buffer |

Fluorescence Quenching Studies

The fluorescence of this compound can be quenched by various molecules. For instance, in the presence of iodide ions (I₃⁻), this compound forms an association particle (b-RhB-I₃) that leads to fluorescence quenching. nih.gov This phenomenon has been utilized in the development of fluorescence-based analytical methods. nih.gov Studies have shown that the fluorescence intensity of rhodamine derivatives can also be decreased by the presence of certain amines through a dynamic quenching process. nih.gov Furthermore, some transition metal ions, such as Cr³⁺, Fe²⁺, Co²⁺, Ni²⁺, and Cu²⁺, have been identified as effective quenchers of rhodamine B fluorescence. researchgate.net The quenching mechanism in such cases can be complex, potentially involving excited-state charge transfer, heavy atom effects, and resonance energy transfer. researchgate.net The formation of non-fluorescent dimers at high concentrations can also lead to a decrease in the fluorescence quantum yield. rsc.org

The photophysical properties of rhodamine dyes, including this compound, are significantly influenced by their local microenvironment. biorxiv.orgmdpi.com The polarity of the solvent, pH, and the presence of organized media like micelles can alter the equilibrium between the fluorescent zwitterionic form and the non-fluorescent spirolactone form. biorxiv.orgresearchgate.net In polar solvents, the zwitterionic form is generally favored, leading to strong fluorescence. mdpi.com Conversely, non-polar environments can stabilize the spirolactone form, reducing fluorescence. biorxiv.org This sensitivity to the microenvironment allows rhodamine-based probes to be designed for sensing applications, where changes in local polarity or pH can be monitored through changes in fluorescence. researchgate.netnih.gov For example, the protonation of the carboxyl group in acidic conditions can shift the equilibrium towards the ring-opened, fluorescent form. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. 1H and 13C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the 1H NMR spectrum of this compound in d₆-DMSO, characteristic signals can be observed. mdpi.com For instance, the aromatic protons of the xanthene core and the phenyl group appear in the downfield region, typically between δ 7.0 and 8.3 ppm. mdpi.com The protons of the N-ethyl groups give rise to a broad quartet and a broad triplet, while the protons of the butyl ester group show distinct signals corresponding to the different methylene (B1212753) groups and the terminal methyl group. mdpi.com

The 13C NMR spectrum provides further structural confirmation. mdpi.com Key resonances include those for the carbonyl carbon of the ester group, the carbons of the xanthene skeleton, and the carbons of the diethylamino and butyl groups. mdpi.com The chemical shifts of these carbons are sensitive to their electronic environment and provide valuable structural information. mdpi.commdpi.com

Mass Spectrometry in Structural Elucidation

Mass spectrometry is a crucial analytical technique for confirming the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the detection of the intact molecular ion. mdpi.comresearchgate.net In positive ion mode ESI-MS, this compound is typically observed as the protonated molecule [M+H]⁺. mdpi.comresearchgate.net High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental formula with a high degree of confidence. mdpi.comresearchgate.net For this compound, the calculated mass for [M+H]⁺ is 499.2961, with experimental values found to be in close agreement. mdpi.com

Energy Transfer Phenomena Involving this compound

This compound can participate in energy transfer processes, a key phenomenon in various photophysical and photochemical applications.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between a donor chromophore in an excited state and an acceptor chromophore. wikipedia.org The efficiency of FRET is highly dependent on the distance between the donor and acceptor (typically 1-10 nm), the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of their transition dipoles. wikipedia.orgresearchgate.net

This compound can act as an acceptor in FRET systems. For example, studies have shown that FRET can occur from Cadmium Sulfide (CdS) quantum dots (donors) to this compound (acceptor). lew.ro In one such system, the FRET efficiency was determined to be 0.184. lew.ro The design of FRET-based sensors often utilizes rhodamine derivatives due to their favorable photophysical properties. rsc.orgmdpi.com

Interactive Data Table: FRET Parameters Involving this compound

| Donor | Acceptor | FRET Efficiency (E) |

| CdS Quantum Dots | This compound | 0.184 |

Sensing and Chemosensing Applications of Butyl Rhodamine B

Development of Butyl Rhodamine B-Based Fluorescent Probes

The development of fluorescent probes based on rhodamine structures, including those incorporating butyl groups, leverages their inherent photophysical properties such as high photostability, high quantum yield, and broad fluorescence emission in the visible spectrum rhhz.netresearchgate.net. These probes are typically designed by conjugating a specific analyte recognition moiety to the rhodamine fluorophore. This strategic design enables observable colorimetric or fluorometric responses upon the analyte's binding researchgate.net. This compound itself, being a basic dye, offers enhanced stability, which is advantageous for creating reliable sensing platforms researchgate.net.

Historically, a tentative method for the determination of chromium using this compound was proposed, involving the preparation and comparative study of its analytical properties against the parent compound lboro.ac.uk. More contemporary research has seen butyl-rhodamine B integrated into more complex sensing systems. For instance, it has been utilized as an acceptor in Förster Resonance Energy Transfer (FRET) systems with quantum dots (QDs) for the detection of Mercury(II) ions, achieving a detection limit of 20 nM spiedigitallibrary.org. While specific probe designs for this compound are less extensively detailed in the provided literature compared to general Rhodamine B derivatives, the principles of linking analyte-binding sites to the rhodamine fluorophore are fundamental to its application in developing selective and sensitive chemosensors nih.gov.

Mechanisms of Sensing in this compound Systems

The sensing capabilities of this compound, as a rhodamine derivative, are largely attributed to well-established mechanisms that govern the fluorescence behavior of the rhodamine scaffold. These mechanisms are triggered by the interaction of the probe with target analytes, leading to a measurable optical signal.

Spirolactam Ring-Opening Mechanisms

A key structural feature of rhodamine derivatives, including this compound, is the presence of a spirolactam ring rhhz.netresearchgate.netnih.govdoi.orgacs.orgmdpi.com. In its native state, the spirolactam ring is closed, rendering the molecule colorless and non-fluorescent rhhz.netresearchgate.netnih.govdoi.orgacs.orgmdpi.com. This closed form is a result of the spirocyclic arrangement that interrupts the conjugation pathway responsible for fluorescence.

Upon binding with specific analytes, such as certain metal ions, or in response to changes in environmental conditions like pH, the spirolactam ring undergoes an opening reaction rhhz.netdoi.orgacs.orgmdpi.comnih.gov. This ring-opening process leads to the formation of a more planar, conjugated xanthene structure, which significantly enhances the molecule's fluorescence emission rhhz.netnih.govdoi.org. The transition from the non-fluorescent to the fluorescent state is often described as a "turn-on" sensing mechanism. For example, the interaction of metal ions like Bi³⁺ or Hg²⁺ with rhodamine-based probes can induce this spirolactam ring opening, resulting in a pronounced increase in fluorescence intensity doi.orgmdpi.com. The sensitivity of the spirolactam ring to pH is also notable, with acidic conditions promoting ring opening and subsequent fluorescence rhhz.netacs.orgnih.gov.

Photoinduced Electron Transfer (PET) Processes

Photoinduced Electron Transfer (PET) is another prevalent mechanism utilized in the design of rhodamine-based fluorescent sensors nih.govsci-hub.sersc.org. This phenomenon involves the transfer of an electron from a donor moiety to an excited fluorophore, which typically results in the quenching of fluorescence nih.gov. In the context of rhodamine sensors, PET can occur from a linked receptor unit or an inherent donor atom within the molecule to the excited rhodamine fluorophore nih.govsci-hub.sersc.org.

The presence of an analyte can modulate this PET process. For instance, if an analyte binds to the receptor site, it can alter the electronic properties of the donor, either inhibiting or enhancing the PET process. Inhibition of PET, often by disrupting the electron-donating ability of the receptor, leads to a "turn-on" fluorescence response as the quenching pathway is blocked nih.govsci-hub.se. Conversely, if analyte binding facilitates PET, it can lead to fluorescence quenching. In a poly(o-phenylenediamine)–Rhodamine B copolymer dot, PET between the polymer and Rhodamine B initially quenches fluorescence, but nitrite (B80452) binding prevents this PET, thereby enhancing emission rsc.org. Similarly, in copper ion sensors, analyte binding can hinder PET, leading to fluorescence enhancement sci-hub.se. The spirolactam ring itself can also play a role in influencing PET mechanisms within these sensing systems sci-hub.se.

Detection of Metal Ions

This compound and its related derivatives have been explored for the selective detection of various metal ions, with notable applications in the sensing of Mercury(II) and Chromium.

Mercury(II) Detection

Rhodamine B-based probes, and by extension derivatives like this compound, are recognized for their utility in the selective and sensitive detection of Mercury(II) ions (Hg²⁺) researchgate.netmdpi.comscilit.com. One specific rhodamine B-based sensor, designated 'P', exhibited high selectivity for Hg²⁺, achieving a detection limit of 0.33 μM and an association constant of 3.18 × 10⁴ M⁻¹ mdpi.com. This probe demonstrated a linear response in the concentration range of 1.0–20 μM mdpi.com.

Further advancements include the integration of this compound into FRET systems with quantum dots (QDs). This approach facilitated the detection of Hg²⁺ with a very low detection limit of 20 nM spiedigitallibrary.org. The sensing mechanism typically involves the binding of Hg²⁺ to the probe, which triggers the opening of the rhodamine's spirolactam ring. This structural change leads to a significant enhancement in fluorescence intensity mdpi.com. Studies have indicated that these probes exhibit high selectivity for Hg²⁺ over a broad spectrum of other metal ions and anions, although iodide (I⁻) has been noted to cause some interference mdpi.com.

Table 1: Mercury(II) Detection Using Rhodamine Derivatives

| Probe Description | Target Analyte | Detection Method | Detection Limit | Association Constant | Linear Range | Reference |

| Butyl-rhodamine B in FRET-QD system | Hg²⁺ | FRET | 20 nM | N/A | N/A | spiedigitallibrary.org |

| Rhodamine B-based sensor 'P' | Hg²⁺ | Fluorescence | 0.33 μM | 3.18 × 10⁴ M⁻¹ | 1.0–20 μM | mdpi.com |

| N-CQDs and Rhodamine B hybrid system | Hg²⁺ | Fluorescence | 0.12 nM | N/A | N/A | mdpi.com |

Chromium Detection

This compound has been investigated for its potential in chromium detection. A historical suggestion for a tentative spectrophotometric method for chromium determination using this compound was made in 1974 lboro.ac.uk. More recently, Rhodamine B has been employed as a chromogenic reagent for the spectrophotometric determination of Chromium(VI) researchgate.net. This method involves the formation of an association complex between Rhodamine B and Cr(VI) in an acidic medium, resulting in an absorption maximum at 600 nm. The method adheres to Beer's Law up to 200 ng/mL of chromium, exhibiting a molar absorptivity of 2.3 × 10⁵ L mol⁻¹ cm⁻¹ and indicating a 1:3 molar ratio of chromium to Rhodamine B in the complex researchgate.net.

Furthermore, a potentiometric membrane sensor based on a Rhodamine-B chromate (B82759) ion-associate complex has been developed for the selective determination of Chromium ions (both Cr(VI) and Cr(III)) in wastewater researchgate.net. This sensor demonstrated a linear potential response for Cr(VI) across a concentration range of 1 × 10⁻¹ to 5 × 10⁻⁶ mol/L, with a detection limit of 1 × 10⁻⁶ mol/L and a slope of 30.8 ± 0.5 mV decade⁻¹ researchgate.net. The sensor exhibited high selectivity for Cr(VI) over a variety of common anions and cations, including Cr(III) researchgate.net. General rhodamine-based probes have also shown the capacity for selective detection of Cr³⁺ ions acs.org.

Table 2: Chromium Detection Using Rhodamine Derivatives

| Probe Description | Target Analyte | Detection Method | Detection Limit | Molar Absorptivity | Molar Ratio (Cr:RhB) | Reference |

| Rhodamine B | Cr(VI) | Spectrophotometric | up to 200 ng/mL | 2.3 × 10⁵ L mol⁻¹ cm⁻¹ | 1:3 | researchgate.net |

| Rhodamine-B based membrane sensor | Cr(VI) | Potentiometric | 1 × 10⁻⁶ mol/L | N/A | N/A | researchgate.net |

| Rhodamine-B based membrane sensor (Linear Range) | Cr(VI) | Potentiometric | 1 × 10⁻¹ – 5 × 10⁻⁶ mol/L | N/A | N/A | researchgate.net |

Compound List:

this compound (BRB)

Rhodamine B (RhB)

Rhodamine 6G

Rhodamine 123

Rhodamine 101

Basic Violet 11

Poly(o-phenylenediamine)–Rhodamine B copolymer dot (Pp–RhB dot)

Carbon dots (CQDs)

N-doped Carbon Dots (N-CQDs)

Quantum dots (QDs)

TGA-CdTe QDs

Butyl-rhodamine B

Al³⁺ (Aluminum ion)

Bi³⁺ (Bismuth ion)

Cu²⁺ (Copper ion)

Hg²⁺ (Mercury(II) ion)

Cr³⁺ (Chromium ion)

Cr(VI) (Chromium(VI))

Pb²⁺ (Lead ion)

Sn(IV) (Tin ion)

Fe³⁺ (Iron ion)

Fe(II) (Iron(II) ion)

Zn²⁺ (Zinc ion)

Ni²⁺ (Nickel ion)

Ag⁺ (Silver ion)

K⁺ (Potassium ion)

Na⁺ (Sodium ion)

Ca²⁺ (Calcium ion)

Mg²⁺ (Magnesium ion)

Co²⁺ (Cobalt ion)

Cd²⁺ (Cadmium ion)

Mn²⁺ (Manganese ion)

Li⁺ (Lithium ion)

Sr²⁺ (Strontium ion)

I⁻ (Iodide ion)

Br⁻ (Bromide ion)

Cl⁻ (Chloride ion)

NO₃⁻ (Nitrate ion)

H₂PO₄⁻ (Dihydrogen phosphate (B84403) ion)

ClO₄⁻ (Perchlorate ion)

CO₃²⁻ (Carbonate ion)

SO₄²⁻ (Sulfate ion)

NO₂⁻ (Nitrite ion)

H⁺ (Proton)

OH⁻ (Hydroxide ion)

Tin(IV) Detection with Related Bis-Rhodamine B Systems

Rhodamine B-based fluorescent systems, particularly those incorporating two Rhodamine B moieties (bis-Rhodamine B), have been developed for the detection of Tin(IV) ions. These systems typically exhibit enhanced fluorescence and absorbance upon binding with Sn(IV) nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net. The sensing mechanism often involves the Sn(IV) ion triggering the opening of the spirolactam ring of the Rhodamine B acceptor, leading to a significant increase in fluorescence intensity nih.govresearchgate.netresearchgate.net.

Research on bis-Rhodamine B derivatives has reported low detection limits for Sn(IV). For instance, probes 1 and 3, which are bis-Rhodamine B systems, showed affinity for Sn(IV) ions with detection limits of 2.78 μM and 2.56 μM, respectively nih.govacs.orgresearchgate.net. These systems demonstrate good selectivity for Sn(IV) over other common metal ions, indicating their potential for specific tin detection nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net. While these studies focus on bis-Rhodamine B structures, they establish the efficacy of Rhodamine B scaffolds in developing selective chemosensors for metal ions like Sn(IV).

Table 1: Performance of Bis-Rhodamine B Systems in Tin(IV) Detection

| Probe/System | Analyte | Detection Limit (μM) | Key Observation | Reference(s) |

| Bis-Rhodamine B (1) | Sn(IV) | 2.78 | Strong fluorescence and absorbance enhancement | nih.govacs.orgresearchgate.net |

| Bis-Rhodamine B (3) | Sn(IV) | 2.56 | Strong fluorescence and absorbance enhancement; pH-dependent | nih.govacs.orgresearchgate.net |

| Related Bis-Rhodamine B Systems | Sn(IV) | ~2-3 | Selective fluorescence and absorbance enhancement | nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net |

pH-Sensitive Sensing Architectures

Rhodamine B and its derivatives are well-known for their pH-sensitive fluorescence properties, primarily due to the reversible isomerization between a non-fluorescent spirolactam form (at higher pH) and a fluorescent ring-open quinone form (at lower pH) atamanchemicals.comrsc.orgresearchgate.netresearchgate.netmdpi.com. This pH-dependent behavior allows them to function as fluorescent pH indicators and sensors.

Specific Rhodamine B derivatives have been engineered to exhibit distinct responses across various pH ranges. For example, one derivative (RHBIT) shows very weak absorption and emission in the pH range of 6–10, but its absorption band increases significantly below pH 5, turning the solution pink due to proton-induced ring-opening rsc.org. Another spirocyclic derivative of Rhodamine B was found to be fluorescent in the pH range of 2–4, with maximum intensity at pH 3, allowing for the determination of pKa values researchgate.net. General Rhodamine B exhibits pH-dependent equilibrium, with its fluorescence being sensitive to protonation, particularly around its pKa of 4.3 atamanchemicals.commdpi.comacs.org. Bis-Rhodamine B systems have also shown pH-dependent characteristics, with one probe (probe 3) exhibiting dual excitation and emission maxima sensitive to pH, enabling its use in pH-dependent molecular devices nih.gov.

Table 2: pH Sensitivity of Rhodamine B Derivatives

| Compound/System | pH Range of Sensitivity | Key pH-Induced Change | pKa (approx.) | Reference(s) |

| Rhodamine B (general) | Varies (e.g., <5 to >5) | Spirolactam-quinone isomerization, fluorescence change | ~4.3 | atamanchemicals.commdpi.comacs.org |

| RHBIT (Rhodamine B derivative) | <5 | Increased absorption/emission upon protonation | Not specified | rsc.org |

| Spirocyclic Rhodamine B derivative | 2-4 | Fluorescence intensity maximum at pH 3 | 2.98, 2.89 | researchgate.net |

| Bis-Rhodamine B (probe 3) | Varies | pH-dependent dual excitation/emission maxima | Not specified | nih.gov |

| N-(Rhodamine-B)lactam-ethylenediamine (RhB-EDA) | 4-7 | Fluorescence intensity decreases with increasing pH | Not specified | researchgate.net |

Exploration of Selectivity and Sensitivity Parameters

For the detection of Rhodamine B itself, electrochemical sensors have reported limits of detection (LOD) as low as 57.4 pM rsc.org and 0.8 nM mdpi.com, demonstrating high sensitivity. In metal ion sensing, bis-Rhodamine B systems for Sn(IV) detection exhibit micromolar detection limits (around 2-3 μM) with good selectivity nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net. Other Rhodamine B derivatives have shown even lower detection limits for different metal ions, such as 10 nM for Sn(II) acs.org, 38.00 nM for Cu(II) rsc.org, and in the range of 10⁻⁷ to 10⁻⁹ M for Al(III)/Zn(II) researchgate.net. These sensors often display high selectivity, with minimal interference from other common metal ions, and can provide distinct visual or spectral changes upon analyte binding acs.orgrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.commdpi.com. The mechanisms typically involve chelation-enhanced fluorescence or photoinduced electron transfer, leading to "turn-on" or "turn-off" fluorescence responses researchgate.netrsc.orgnih.govresearchgate.net.

Table 3: Selectivity and Sensitivity of Rhodamine B-Based Chemosensors

| Sensor/Derivative Type | Analyte | Detection Limit (approx.) | Selectivity/Sensitivity Notes | Reference(s) |

| Electrochemical sensor for Rhodamine B | RhB | 57.4 pM | High sensitivity, selectivity, anti-interference ability | rsc.org |

| Bis-Rhodamine B systems | Sn(IV) | 2-3 μM | Strong fluorescence/absorbance enhancement, selective for Sn(IV) | nih.govacs.orgresearchgate.netresearchgate.netresearchgate.net |

| Rhodamine B-based sensor (RBAP) | Sn(II) | Not specified | High selectivity and excellent sensitivity | researchgate.net |

| Electrochemical sensor for Rhodamine B | RhB | 0.8 nM | High sensitivity (151.44 µAµM⁻²cm⁻²), good reproducibility/repeatability | mdpi.com |

| Rhodamine derivative | Al³⁺ | ~8.3 x 10⁻⁹ M | High selectivity and sensitivity, dual sensor for Zn²⁺/Al³⁺ | researchgate.net |

| Bis-Rhodamine B derivative | Cu²⁺ | 38.00 nM | "Off-on" fluorescence probe, high selectivity and sensitivity, good repetition | rsc.org |

| Rhodamine-B Derivative (RBD) | Sn(II) | 10 nM | Preferential affinity for Sn²⁺, color change from colorless to magenta | acs.org |

| Rhodamine B-based sensor (RBHP) | Cu²⁺ | Not specified | Exceptionally low fluorescence background, "turn-on" response, high selectivity and sensitivity | nih.govresearchgate.net |

| Rhodamine B-based probe | Cu²⁺ | 4.38 x 10⁻⁸ M | High selectivity and sensitivity over other cations | mdpi.com |

| N-(Rhodamine-B)lactam-ethylenediamine (RhB-EDA) | Ag⁺ | Not specified | High sensitivity and selectivity to Ag⁺ | mdpi.com |

The compounds mentioned in this article are: this compound, Rhodamine B, Bis-Rhodamine B, RHBIT, RBAP, RBD, RhB-EDA, RBHP.

Interactions of Butyl Rhodamine B with Biological Systems

Investigation of Lipophilicity Effects on Transport Mechanisms

The lipophilicity of a molecule is a critical determinant of its ability to traverse biological membranes and interact with cellular components. Butyl Rhodamine B, as an ester derivative of Rhodamine B with a butyl group, exhibits increased lipophilicity compared to the parent compound. This enhanced lipophilicity directly impacts its transport mechanisms. Studies on various rhodamine B n-alkyl esters, including butyl derivatives, have demonstrated that lengthening the hydrocarbon chain generally increases lipophilicity and, consequently, facilitates their passage across lipid membranes nih.govresearchgate.netmdpi.com. This property is crucial for cellular uptake, as more lipophilic compounds can more readily partition into and move through the lipid bilayer of cell membranes arvojournals.orgnih.gov. For instance, esterification of Rhodamine B to increase lipophilicity has been shown to enhance cellular penetration and retention, with esterified versions exhibiting higher intracellular levels compared to the parent dye arvojournals.orgnih.gov. This suggests that the butyl chain in this compound contributes to its efficient entry into cells. Furthermore, lipophilic cations, including rhodamine derivatives, are known to accumulate in cellular organelles with negative membrane potentials, such as the mitochondrial matrix, driven by these lipophilic properties vetmeduni.ac.atresearchgate.net.

Translocation Across Lipid Membranes

The movement of this compound across lipid membranes is a key aspect of its biological utility. Research has investigated the voltage-dependent translocation of a series of cationic rhodamine B derivatives, including those with butyl chains, across planar lipid bilayers nih.govresearchgate.neticm.edu.pl. These studies indicate that the rate of translocation is influenced by both the composition of the lipid membrane and the length of the alkyl chain of the rhodamine derivative nih.govresearchgate.net. For example, the rate of translocation can decrease with specific lipid compositions, such as dierucoyl-PC, compared to diphytanyl-PC nih.govresearchgate.net. Importantly, the rate of translocation generally increases with the lengthening of the hydrocarbon chain, with the most pronounced effect observed for compounds with shorter alkyl chains nih.govresearchgate.net. This suggests that the butyl group in this compound enhances its ability to translocate across lipid membranes, a process that can be further modulated by membrane fluidity and electrical potential nih.govresearchgate.neticm.edu.pl. Molecular dynamics simulations also provide insights into the interaction and permeation of rhodamine dyes, like Rhodamine B, across model membrane systems, correlating higher lipophilicity with increased affinity for membranes nih.govmdpi.com.

Interactions with Cellular Components as Research Tools

This compound, like other rhodamine derivatives, serves as a valuable fluorescent probe for investigating cellular structures and processes. Its ability to emit intense fluorescence upon excitation makes it useful for microscopy and flow cytometry researchgate.netjustdial.com. Studies have shown that rhodamine B derivatives can accumulate in specific cellular compartments, such as mitochondria, due to their lipophilic and cationic nature, allowing for the visualization and study of mitochondrial membrane potential and function researchgate.netplos.org. The dye can also interact with other cellular components. For instance, Rhodamine B itself has been shown to bind to DNA, potentially acting as a minor groove binder, and its interactions with proteins have been characterized, suggesting its utility in studying protein-dye complexes gjhsr.orgplos.orgresearchgate.netnih.gov. The esterified forms, including potentially this compound, can be used to track cellular uptake and localization, often demonstrating enhanced retention within cells, particularly in mitochondria, when compared to the parent dye arvojournals.orgnih.gov.

Binding Studies with Biomolecules

The interaction of this compound with biomolecules is an active area of research, leveraging its fluorescent properties. Studies have explored the binding of Rhodamine B to proteins like Human Serum Albumin (HSA), where interactions are mediated by hydrophobic forces and hydrogen bonds, leading to fluorescence quenching researchgate.net. Similarly, research has identified specific binding sites for Rhodamine B on proteins such as Methylthioadenosine Phosphorylase (RSFP), where crystallographic studies have confirmed the interaction and changes in spectral properties plos.orgnih.gov. The binding of Rhodamine B to DNA has also been investigated, with spectroscopic and modeling studies suggesting intercalation or groove binding, affecting DNA conformation and exhibiting fluorescence quenching gjhsr.orgresearchgate.netmdpi.com. While direct binding studies specifically detailing this compound with a broad range of biomolecules may be less common than for Rhodamine B itself, the principles of lipophilic interactions and fluorescence modulation observed with the parent dye are generally applicable to its butyl ester derivative.

Adsorption and Environmental Remediation Research of Butyl Rhodamine B

Adsorption onto Mesoporous Materials (e.g., SBA-15)

Mesoporous silica (B1680970) materials, such as SBA-15, are characterized by their high surface area, ordered pore structure, and tunable pore size, making them excellent candidates for adsorbing pollutants from aqueous solutions. Studies have investigated the adsorption of butyl rhodamine B onto SBA-15, examining the underlying mechanisms and parameters influencing its efficiency.

Adsorption Isotherms (Langmuir, Freundlich)

Adsorption isotherms describe the relationship between the amount of adsorbate adsorbed onto the adsorbent and the equilibrium concentration of the adsorbate in the solution. For this compound adsorption onto SBA-15, research indicates that the adsorption process can be described by isotherm models. Specifically, the adsorption of this compound onto SBA-15 has been found to satisfy the Freundlich adsorption isotherm, suggesting a heterogeneous adsorption process researchgate.net. In some cases, modified SBA-15 materials or related mesoporous structures have shown higher adsorption capacities, with the Langmuir model often providing a good fit sci-hub.semdpi.com. For instance, oxidized mesoporous carbons, including a variant of SBA-15 (C_SBA-15-5-100), demonstrated adsorption capacities for Rhodamine B ranging from 227 mg/g at 25 °C to 261 mg/g at 60 °C mdpi.com. Ag@AgBr/SBA-15 composite materials have also shown effective adsorption of Rhodamine B, with a Langmuir monolayer adsorption capacity (q_max) of 66.67 mg/g sci-hub.se. The optimal adsorption capacity for this compound on SBA-15 under specific conditions was reported as 1.30 mg/g researchgate.net.

Table 1: Adsorption Isotherm Parameters for this compound and Rhodamine B on SBA-15 Based Materials

| Material | Dye | Isotherm Model | q_max (mg/g) | R² | Reference |

| SBA-15 | This compound | Freundlich | 1.30* | N/A | researchgate.net |

| Ag@AgBr/SBA-15 | Rhodamine B | Langmuir | 66.67 | 0.983 | sci-hub.se |

| Oxidized mesoporous carbons (e.g., C_SBA-15-5-100) | Rhodamine B | Langmuir | 227-261 | N/A | mdpi.com |

*Note: The value of 1.30 mg/g for SBA-15 with this compound was reported under optimal conditions researchgate.net.

Adsorption Kinetics (Pseudo-First-Order, Pseudo-Second-Order)

The kinetics of adsorption describe the rate at which the adsorbate is removed from the solution and taken up by the adsorbent. Studies on this compound adsorption onto SBA-15 indicate that the process follows a pseudo-second-order kinetic model researchgate.net. This model suggests that the rate-limiting step is chemical adsorption, involving valence forces or electron sharing between the adsorbent and adsorbate sapub.org. Similar findings have been reported for Rhodamine B adsorption on related silica-based materials, where the pseudo-second-order model provided a better fit than the pseudo-first-order model, with high correlation coefficients (R²) often exceeding 0.99 mdpi.comunair.ac.id. For instance, on NS 14:1 silica nanoparticles, the adsorption rate constant (k) for Rhodamine B was found to be 102.42 g.mmol⁻¹·min⁻¹ unair.ac.id.

Table 2: Adsorption Kinetic Parameters for this compound and Rhodamine B on SBA-15 Based Materials

| Material | Dye | Kinetic Model | Rate Constant (k) | R² | Reference |

| SBA-15 | This compound | Pseudo-second-order | N/A | N/A | researchgate.net |

| NS 14:1 (Silica Nanoparticles) | Rhodamine B | Pseudo-second-order | 102.42 g.mmol⁻¹·min⁻¹ | 0.9969 | unair.ac.id |

| Oxidized mesoporous carbons | Rhodamine B | Pseudo-second-order | N/A | N/A | mdpi.com |

Thermodynamic Aspects of Adsorption

Table 3: Thermodynamic Parameters for this compound Adsorption onto SBA-15

| Material | Temperature Range (°C) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Spontaneity | Process Type | Reference |

| SBA-15 | 4–30 | < 0 | +38.731 | +204.9 | Spontaneous | Endothermic | researchgate.net |

| SBA-15 | 30–60 | < 0 | -32.371 | -30.2 | Spontaneous | Exothermic | researchgate.net |

| SBA-15 | Overall | -20 to -80 | N/A | N/A | Spontaneous | Mixed (Phys/Chem) | researchgate.net |

Adsorption onto Modified Materials

Modification of SBA-15 and other mesoporous materials can significantly enhance their adsorption performance for dyes like this compound. Functionalization, such as amino-functionalization, introduces specific chemical groups onto the material's surface, leading to improved adsorption capacities and selectivity. Amino-functionalized SBA-15 has demonstrated effectiveness in removing cationic dyes, including rhodamine B, primarily through electrostatic interactions mdpi.com. The modification of mesoporous carbons, including variants related to SBA-15, with oxidizing agents has also been shown to improve their adsorption capabilities for Rhodamine B, potentially by altering surface chemistry and increasing binding affinity mdpi.com. These modified materials often exhibit stronger bonding between the dye and the adsorbent surface compared to their unmodified counterparts mdpi.com.

Degradation Studies of this compound and Related Dyes

Beyond adsorption, the complete removal of this compound from wastewater can be achieved through degradation processes that break down the dye molecule into less harmful substances. Advanced oxidation processes (AOPs), particularly photoelectrocatalytic degradation, are being investigated for their efficiency in mineralizing organic pollutants like rhodamine B.

Photoelectrocatalytic Degradation

Photoelectrocatalytic (PEC) degradation utilizes light energy in conjunction with an applied electrical potential and a semiconductor catalyst to generate reactive species that can break down organic pollutants. Research on the photoelectrocatalytic degradation of rhodamine B has shown that various photoanode materials, such as TiO₂-based composites and Bi₂WO₆/FTO, can efficiently degrade the dye rsc.orgscirp.org. In these processes, reactive species like hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and holes (h⁺) are generated, which are responsible for the oxidative breakdown of the dye molecules rsc.orgrsc.org. The efficiency of PEC degradation is often influenced by factors such as the catalyst material, applied potential, pH of the solution, and light source rsc.orgscirp.org. For instance, a Ti/TiO₂-NiO photoelectrode was found to achieve efficient and complete mineralization of rhodamine B, with higher efficiency observed at alkaline pH values (e.g., pH 10) due to enhanced hydroxyl radical production scirp.org.

Compound List:

this compound

Rhodamine B

Photo-Fenton Processes

Photo-Fenton processes represent a powerful category of Advanced Oxidation Processes (AOPs) that leverage the synergistic effects of Fenton chemistry and photocatalysis to generate highly reactive hydroxyl radicals (•OH) for pollutant degradation. These processes are particularly effective for breaking down recalcitrant organic compounds like dyes found in industrial wastewater.

Research has explored various catalytic systems to enhance the efficiency and sustainability of Photo-Fenton reactions for Rhodamine B removal. For instance, a composite of chitin (B13524) biochar and ZnFe₂O₄, prepared via the sol-gel method, demonstrated the ability to achieve 100% discolouration of Rhodamine B within one hour when employed in a photo-Fenton process. rsc.org This composite facilitated efficient charge separation, a key factor in photocatalytic activity. Another study utilized iron-copper-supported montmorillonite (B579905) for the photo-Fenton removal of Rhodamine B. rsc.org

In homogeneous photocatalysis, a Ni-Cu@MWCNT photocatalyst was employed in a photo-Fenton process, achieving 86% degradation of Rhodamine B dye under optimized conditions, including a pH of approximately 3, and specific concentrations of hydrogen peroxide ([H₂O₂]) and ferrous ions ([Fe²⁺]). mdpi.comresearchgate.net The use of heterogeneous catalysts aims to overcome the limitations of homogeneous Fenton processes, such as pH sensitivity and catalyst recovery issues. mdpi.com

More advanced heterogeneous systems have also shown remarkable results. For example, a CuFeS₂/Ag₃PO₄ catalyst achieved 96% degradation of Rhodamine B within just one minute under specific conditions and visible light irradiation, significantly outperforming individual components. researchgate.net Similarly, a porous urchin-like 3D Co(II)-Co(III) LDH catalyst demonstrated high catalytic activity for heterogeneous Fenton degradation, achieving 95% removal of Rhodamine B across a wide pH range. researchgate.net The electro-Fenton process, utilizing a MnFe₂O₄-GO nanocatalyst, has also been reported to achieve over 97% removal of Rhodamine B under optimized conditions (pH 3, 3V DC voltage, 20 mg/L catalyst dose) within an hour. doi.org

Table 1: Performance of Photo-Fenton Processes for Rhodamine B Degradation

| Catalyst System | Degradation (%) | Time (min) | Key Conditions | Reference |

| Chitin biochar/ZnFe₂O₄ | 100 | 60 | Photo-Fenton | rsc.org |

| Ni-Cu@MWCNT | 86 | Optimized | Photo-Fenton, pH ~ 3, [H₂O₂] & [Dye] = 0.12 mM, [Fe²⁺] = 0.01 mM | mdpi.comresearchgate.net |

| CuFeS₂/Ag₃PO₄ | 96 | 1 | Photo-Fenton, visible light | researchgate.net |

| Co(II)-Co(III) LDH | 95 | Optimized | Heterogeneous Fenton, wide pH range | researchgate.net |

| MnFe₂O₄-GO (Electro-Fenton) | 97.51 | 60 | pH 3, 3V DC, 20 mg/L catalyst, 10 ppm dye | doi.org |

Ultrasound-Assisted Degradation

Ultrasound-assisted degradation utilizes acoustic cavitation to generate high temperatures and pressures, leading to the formation of reactive species such as hydroxyl radicals, which can effectively break down organic pollutants. This method can be employed alone or in conjunction with other processes like photocatalysis or Fenton reactions.

Studies have shown that Rhodamine B can be readily degraded by ultrasound, though complete mineralization (indicated by Chemical Oxygen Demand, COD, removal) may require extended treatment times, with over 40% of COD remaining after 240 minutes of sonolysis. researchgate.net The efficiency of sonochemical degradation is significantly influenced by various parameters, including ultrasonic power, initial dye concentration, pH, and the presence of additives. researchgate.netsci-hub.seresearchgate.net

Combining ultrasound with photocatalysis, such as ultrasound-assisted TiO₂ photocatalysis, has proven highly effective. Under optimal conditions, including a pH of 7, an initial Rhodamine B concentration of 20 mg/L, 40 kHz ultrasonic frequency, 300 W ultrasonic power, and 500 mg/L TiO₂ dosage, degradation rates of up to 97.77% were achieved within 40 minutes. sci-hub.se Variations in ultrasonic power showed a clear correlation with degradation efficiency, with higher power generally leading to better results up to an optimal point. sci-hub.seresearchgate.net For instance, at 40 minutes, degradation rates ranged from 91.89% at 150 W to 97.77% at 300 W. sci-hub.se The initial dye concentration also plays a role, with optimal degradation observed around 10-20 mg/L. sci-hub.se

The influence of pH on ultrasound-assisted degradation of Rhodamine B was found to be relatively minor, with degradation rates remaining high (around 96-99%) across a broad pH range (3-11) at 40 minutes of treatment, suggesting the dye's stability under varying pH conditions during sonolysis. sci-hub.se Additives like iron compounds (Fe(II), Fe(III), Fe⁰) can enhance degradation rates, with Fe(II) showing the most significant acceleration. researchgate.net Similarly, the presence of carbon tetrachloride (CCl₄) can accelerate degradation through the formation of oxidant chlorine species, while hydrogen peroxide (H₂O₂) and sodium sulfate (B86663) (Na₂SO₄) can enhance degradation up to an optimal concentration. researchgate.net

The sono-Fenton process, which combines ultrasound with Fenton's reagent, has also demonstrated superior performance compared to Fenton's reagent alone. For example, decolorization efficiency increased from 73.68% (Fenton alone) to over 92% with ultrasound assistance, whether using a bath-type or probe-type sonicator. tsijournals.com Under optimized conditions, decolorization efficiencies of 96.55% (bath) and 98.75% (probe) were achieved, with COD removal rates of approximately 30-33% after 15 minutes. tsijournals.com

Table 2: Performance of Ultrasound-Assisted Degradation Processes for Rhodamine B

| Process Type | Catalyst/Additives (if any) | Degradation (%) | Time (min) | Key Conditions | Reference |

| Ultrasound alone | N/A | ~60 (COD < 40%) | 240 | General degradation, COD remaining | researchgate.net |

| Ultrasound-Assisted TiO₂ Photocatalysis | TiO₂ (500 mg/L) | 97.77 | 40 | 300 W, 40 kHz, pH 7, 20 mg/L RhB | sci-hub.se |

| Ultrasound-Assisted TiO₂ Photocatalysis | TiO₂ (500 mg/L) | 93.44 | 40 | 300 W, 40 kHz, pH 7, 10 mg/L RhB | sci-hub.se |

| Ultrasound-Assisted Fenton | Fenton's Reagent | 92.39 - 93.85 | Optimized | Bath-type/Probe-type sonicator, high dye concentration (0.5 kg/m ³) | tsijournals.com |

| Ultrasound-Assisted Fenton | Fenton's Reagent | 98.75 | Optimized | Probe-type sonicator, optimized conditions (pH 3, 9.795 mM H₂O₂, 0.2 kg/m ³ dye) | tsijournals.com |

| Ultrasound-Assisted Fenton | Fenton's Reagent | 96.55 | Optimized | Bath-type sonicator, optimized conditions (pH 3, 9.795 mM H₂O₂, 0.2 kg/m ³ dye) | tsijournals.com |

| Ultrasound-Assisted Degradation | Fe(II) enhancement | Enhanced rate | N/A | Effect of additives | researchgate.net |

Compound List:

this compound

Rhodamine B (RhB)

Hydroxyl radical (•OH)

Reactive oxygen species (ROS)

Hydrogen peroxide (H₂O₂)

Ferrous ion (Fe²⁺)

Ferric ion (Fe³⁺)

Ozone (O₃)

Titanium dioxide (TiO₂)

Zinc iron oxide (ZnFe₂O₄)

Iron-copper-supported montmorillonite

Nickel-Copper nanoparticles supported on Multi-walled Carbon Nanotubes (Ni-Cu@MWCNT)

Boron-doped diamond (BDD)

Titanium/Ruthenium oxide (Ti/RuO₂)

Bismuth tungstate (B81510) (Bi₂WO₆)

Zinc oxide/Zinc iron oxide (ZnO/ZnFe₂O₄)

Bismuth oxyiodide/Magnesium chromate (B82759) (BiOI/MgCrO₄)

Zinc oxide/Lead chromate (ZnO/PbCrO₄)

Carbon nitride/Cobalt tungstate (C₃N₄/CoWO₄)

Bismuth oxide/Tungsten oxide (Bi₂O₃/WO₃)

Manganese ferrite-graphene oxide (MnFe₂O₄-GO)

Iron disulfide-Iron carbide (FeS₂-Fe₁₋ₓS)

Iron oxide@Cellulose hydrogel (Fe₃O₄@CHC hydrogel)

Iron oxide@Cellulose hydrogel (Fe₃O₄@CH)

Cobalt phosphate (B84403) microparticles (CoP-MPs)

Copper iron sulfide/Silver phosphate (CuFeS₂/Ag₃PO₄)

Cobalt(II)-Cobalt(III) layered double hydroxide (B78521) (Co(II)-Co(III) LDH)

Carbon tetrachloride (CCl₄)

Tert-butyl alcohol

Sodium sulfate (Na₂SO₄)

Sucrose

Glucose

Sodium persulfate (PDS)

Methyl blue (MB)

Methyl orange (MO)

Orange II

Hypocrellins (HYPs)

Cerium

Integration of Butyl Rhodamine B in Advanced Materials and Nanotechnology

Dye Lasers and Organic Light-Emitting Diodes (OLEDs) Applications

Rhodamine dyes, including derivatives like tert-butyl substitutional rhodamine B (t-Bu-RhB), have a long history of use as active media in dye lasers due to their efficient fluorescence and broad emission spectra. These dyes can be pumped by various light sources to achieve stimulated emission, making them suitable for tunable laser applications.

Research has demonstrated the successful incorporation of t-Bu-RhB into polymer matrices for solid-state laser applications. For instance, t-Bu-RhB has been synthesized and doped into polymethyl methacrylate (B99206) (PMMA) films. Studies showed that the concentration of t-Bu-RhB in PMMA could be increased up to 6.9 wt% without compromising photoluminescence efficiency researchgate.net. This ability to achieve high doping concentrations in a solid matrix is crucial for developing compact and efficient polymeric lasers, which are of interest for integrated photonic sensors and microfluidic devices researchgate.net. Rhodamine B itself is known to be tunable around 610 nm when used as a laser dye wikipedia.org.

While rhodamine derivatives are generally investigated for their potential in optoelectronic devices like OLEDs due to their fluorescent properties, specific applications detailing the use of Butyl Rhodamine B in OLEDs are not extensively documented in the provided research snippets. However, the inherent fluorescence and tunable emission characteristics of rhodamine compounds suggest potential for exploration in this field, though further research would be needed to establish its efficacy and advantages over other fluorescent emitters.

Self-Reporting Materials Based on this compound

This compound has been utilized in the development of self-reporting materials, particularly in sensing applications where a change in its fluorescence signals the presence of a target analyte or a change in environmental conditions.

One notable application involves the use of butyl-rhodamine B in Förster Resonance Energy Transfer (FRET) studies for the detection of metal ions. In research focused on detecting mercury (Hg(II)), butyl-rhodamine B was employed in conjunction with Cadmium Telluride (CdTe) quantum dots. The FRET efficiency between the quantum dots and butyl-rhodamine B was modulated by the presence of Hg(II) ions, leading to a detectable change in fluorescence, thus enabling quantitative detection of the metal ekb.eg. This exemplifies how BRB can act as a signaling component in a self-reporting system.

The broader concept of self-reporting materials also extends to encapsulating dyes within matrices like Metal-Organic Frameworks (MOFs) for stability monitoring. For example, Zeolitic Imidazolate Framework-8 (ZIF-8) encapsulated with Rhodamine B (ZIF-8@RB) has been developed as a self-reporting material for pollutant extraction applications. In this system, the release of Rhodamine B from the ZIF-8 matrix visually signals instability issues when the material is exposed to certain conditions or used in specific extraction processes mdpi.comnih.govresearchgate.netdntb.gov.ua. While these studies specifically use Rhodamine B, the principle of using a fluorescent dye's release or spectral change to report on material integrity or environmental interaction is a key aspect of self-reporting materials, and BRB could potentially be employed in similar strategies if its properties are suitable.

Hybrid Nanocomposites for Enhanced Functionality

This compound and its derivatives can be integrated into hybrid nanocomposites to impart or enhance specific functionalities, often leveraging the synergistic properties of the dye and the host material.

As mentioned in Section 7.1, the doping of tert-butyl substitutional rhodamine B (t-Bu-RhB) into PMMA films creates a polymer nanocomposite designed for laser applications researchgate.net. This hybrid material combines the optical properties of the dye with the processability and mechanical stability of the polymer matrix, enabling the fabrication of solid-state dye lasers. The ability to achieve high doping concentrations in PMMA without significant photoluminescence quenching is a key finding for this type of hybrid material researchgate.net.

Beyond laser applications, hybrid materials are also explored for their ability to interact with or degrade dyes like Rhodamine B. For instance, vanadium pentoxide/titanium butyl oxide hybrid xerogels have been synthesized for the efficient removal of Rhodamine B from aqueous solutions. The unique layered structure of this xerogel effectively accommodates Rhodamine B molecules, demonstrating its utility as an absorbent researchgate.net. Other nanocomposites, such as analcime@nickel orthosilicate, polyaniline-coated perovskites, and carbon nanotubes modified with cobalt, have been investigated for the efficient removal or photocatalytic degradation of Rhodamine B from wastewater mdpi.comnih.govrsc.org. These examples highlight the role of hybrid materials in managing dye pollutants, though they typically involve the composite acting upon Rhodamine B rather than this compound being an integral part of a composite to enhance its own functionality, with the exception of laser applications.

Theoretical and Computational Investigations of Butyl Rhodamine B

Density Functional Theory (DFT) Calculations for Sensing Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. mdpi.comnih.gov It has been widely applied to understand the sensing mechanisms of rhodamine derivatives, including how they interact with specific analytes like metal ions. While specific DFT studies on Butyl rhodamine B are not extensively documented in the literature, the principles derived from studies on Rhodamine B and its other derivatives are directly applicable.

The sensing mechanism of rhodamine-based probes often relies on a structural change between a non-fluorescent, colorless spirolactam form and a fluorescent, colored open-ring amide form. mdpi.comnih.gov The presence of a target analyte, such as a metal ion, can induce this transformation. DFT calculations are instrumental in elucidating the energetics and electronic properties of both states and the transition between them upon coordination with an ion.

Research on rhodamine derivatives has shown that DFT can be used to:

Optimize Molecular Geometries: Determine the most stable three-dimensional structures of the free this compound molecule (in both spirolactam and open forms) and its complex with a target ion.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the molecule's electronic absorption and emission properties. mdpi.com Coordination with a metal ion typically alters the HOMO and LUMO energy levels, leading to a change in the absorption spectrum, which can be predicted by DFT. mdpi.com

Simulate Absorption Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of the molecule in its free and complexed states. This allows for a direct comparison with experimental UV-Vis spectra and helps to confirm the sensing mechanism.

Calculate Binding Energies: DFT can be used to compute the binding energy between the this compound probe and the analyte. This provides a quantitative measure of the selectivity of the probe for different ions. A higher binding energy generally corresponds to a more stable complex and higher selectivity.

For instance, in a study on a Rhodamine B-based probe for Fe³⁺ detection, the interaction between the probe and the metal ion leads to the opening of the spirolactam ring, resulting in a distinct color change and a "turn-on" fluorescence response. mdpi.com DFT calculations can model this process, showing how the coordination of Fe³⁺ stabilizes the open-ring structure.

The following table presents representative data from DFT calculations on a generic rhodamine-based sensor to illustrate the type of information obtained.

| Parameter | Free Sensor (Spirolactam) | Sensor-Ion Complex (Open-Ring) |

| HOMO Energy (eV) | -6.2 | -5.8 |

| LUMO Energy (eV) | -1.8 | -2.5 |

| HOMO-LUMO Gap (eV) | 4.4 | 3.3 |

| Calculated λmax (nm) | ~300 | ~550 |

Note: This data is illustrative and based on typical findings for rhodamine-based sensors.

These calculations demonstrate a significant decrease in the HOMO-LUMO gap upon ion binding, which corresponds to a bathochromic (red) shift in the absorption maximum, a hallmark of the sensing event. The strong correlation between DFT-predicted parameters and experimental results underscores the utility of these computational approaches in designing selective molecular sensors. mdpi.com

Exciton Theory for Aggregation Behavior

The aggregation of dye molecules in solution can significantly alter their photophysical properties. This compound, like other rhodamine derivatives, is prone to forming dimers and higher-order aggregates, particularly at high concentrations. Exciton theory, pioneered by Kasha, provides a theoretical framework for understanding the electronic and spectroscopic changes that occur upon aggregation. nih.govresearchgate.net

Exciton theory describes the collective excitation of molecules in an aggregate. arxiv.org When molecules are in close proximity, their transition dipole moments can couple, leading to a splitting of the excited state energy levels. The nature of this splitting, and thus the change in the absorption spectrum, depends on the geometric arrangement of the molecules within the aggregate.

Two primary types of aggregates are distinguished based on their geometry and spectroscopic signatures:

H-aggregates (Hypsochromic): In H-aggregates, the transition dipole moments are aligned in a parallel, face-to-face arrangement. According to exciton theory, this geometry leads to a higher-energy excited state being optically allowed, while the lower-energy state is forbidden. Consequently, the absorption maximum of the aggregate is blue-shifted (hypsochromic shift) relative to the monomer. This type of aggregation is often associated with fluorescence quenching.

J-aggregates (Bathochromic): In J-aggregates, the transition dipole moments are arranged in a head-to-tail fashion. This geometry results in the lower-energy excited state being optically allowed, leading to a red-shifted (bathochromic shift) and often sharpened absorption band compared to the monomer. J-aggregates are typically characterized by strong fluorescence.

The excitonic interpretation of the absorption spectra of rhodamine aggregates allows for the determination of the geometric structure of the aggregate. researchgate.net While specific studies on this compound are limited, research on Rhodamine 6G has utilized exciton theory to suggest a linear structure for its aggregates in ethanol. researchgate.net The thermodynamics of the dimerization process can also be studied to understand the forces driving association. researchgate.net

The magnitude of the excitonic splitting (ΔE) can be approximated using the point-dipole model, as shown in the following equation for a dimer:

ΔE = (2/r³) * |μ |² * (1 - 3cos²θ)

Where:

r is the distance between the centers of the molecules.

μ is the transition dipole moment of the monomer.

θ is the angle between the transition dipole moments and the vector connecting the molecular centers.

The following table summarizes the expected spectral shifts for different aggregate geometries based on exciton theory.

| Aggregate Type | Molecular Arrangement | Spectral Shift |

| H-aggregate | Parallel (face-to-face) | Blue-shift (Hypsochromic) |

| J-aggregate | Head-to-tail | Red-shift (Bathochromic) |

Understanding the aggregation behavior of this compound through exciton theory is crucial for applications where its photophysical properties need to be precisely controlled, such as in fluorescent probes and dye lasers.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. This technique allows for the investigation of complex processes such as molecular aggregation, diffusion, and interactions with other molecules or surfaces at an atomistic level. nih.govmdpi.com

For this compound, MD simulations can provide detailed insights into the intermolecular forces that govern its behavior in various environments. The addition of the butyl ester group, compared to the parent Rhodamine B, is expected to increase its lipophilicity and influence its interactions with nonpolar environments.

Key applications of MD simulations for studying this compound include:

Aggregation Dynamics: MD simulations can model the self-assembly of this compound molecules in solution, revealing the preferred aggregate structures and the role of solvent and counterions in this process. nih.gov For example, simulations of Rhodamine B have shown that bulky, hydrophobic counterions can promote the formation of large aggregates. nih.gov The simulations can also identify specific intermolecular interactions, such as π-stacking between the xanthene rings and hydrophobic interactions involving the butyl chains, that stabilize the aggregates.

Solvation and Diffusion: Simulations can characterize the solvation shell of this compound in different solvents and predict its translational diffusion coefficient. Studies on Rhodamine B in polyelectrolyte solutions have used MD to measure its diffusion and analyze its association with the polymer chains. nih.govnih.gov The increased hydrophobicity of this compound would likely lead to different diffusion behavior and stronger interactions with nonpolar entities.

Interactions with Interfaces: MD simulations are particularly useful for studying the interaction of this compound with biological membranes or other surfaces. mdpi.com Research on Rhodamine B has used MD to characterize its location, orientation, and free energy of partitioning into lipid bilayers. mdpi.com Such studies are relevant for understanding the cellular uptake and distribution of this compound when used as a biological stain or probe. A study involving this compound-loaded formulations for dermal penetration highlights its interaction with skin, a process that can be modeled with MD simulations. mdpi.com

A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of the atomic coordinates. The system is then allowed to evolve over time by integrating Newton's equations of motion. The resulting trajectory provides a wealth of information about the system's dynamics and thermodynamics.

The following table outlines the key components and outputs of a typical MD simulation study of this compound.

| Simulation Component | Description |

| System Setup | This compound molecules, solvent (e.g., water), and any other relevant molecules (e.g., counterions, lipids) are placed in a simulation box. |

| Force Field | A set of parameters that define the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions (van der Waals and electrostatic). |

| Simulation Protocol | The system is first minimized to remove steric clashes, then gradually heated and equilibrated at the desired temperature and pressure. A production run is then performed to collect data. |

| Analysis | The trajectory is analyzed to calculate various properties, such as radial distribution functions (to characterize local structure), interaction energies, diffusion coefficients, and conformational changes. |

MD simulations, therefore, offer a powerful computational microscope to explore the complex intermolecular interactions of this compound, providing a dynamic and detailed picture that is essential for interpreting experimental data and designing new applications.

Chromatographic and Separation Methodologies for Butyl Rhodamine B

Paper and Column Chromatography for Dye Separation